(2R)-1,1,1-trifluoropropan-2-ol physical and chemical properties
(2R)-1,1,1-trifluoropropan-2-ol physical and chemical properties
An In-depth Technical Guide to (2R)-1,1,1-trifluoropropan-2-ol: Core Physical and Chemical Properties
Introduction
(2R)-1,1,1-trifluoropropan-2-ol is a chiral fluorinated alcohol that serves as a critical building block in modern organic and medicinal chemistry. The presence of the trifluoromethyl group (-CF3) at a stereogenic center imparts unique properties, including enhanced metabolic stability, increased lipophilicity, and modified binding affinity to biological targets.[1] This makes it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[2][3][4] This document provides a comprehensive overview of its physical and chemical properties, experimental protocols for its synthesis and reactions, and its applications in research and drug development.
Physical and Spectroscopic Properties
(2R)-1,1,1-trifluoropropan-2-ol is a colorless liquid with a faint, characteristic odor at room temperature.[5] It is soluble in water and common organic solvents like ethanol and acetone.[2] The trifluoromethyl group significantly influences its physical characteristics compared to its non-fluorinated analog, propan-2-ol.
General and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₃H₅F₃O | [2][5][6][7] |
| Molecular Weight | 114.07 g/mol | [1][6][8][9] |
| Appearance | Colorless liquid | [2][5] |
| Boiling Point | 67 - 82 °C | [5][8][10] |
| Density | 1.259 g/mL at 25 °C | [8][10] |
| Refractive Index (n20/D) | 1.316 | [8][9] |
| Flash Point | 18.3 °C (closed cup) | [9] |
| Optical Activity ([α]22/D) | +8.3° (c = 1% in chloroform) | |
| pKa | 12.53 ± 0.20 (Predicted) | [2][4] |
Calculated and Spectroscopic Data
| Property | Value / Identifier | Source |
| CAS Number | 17628-73-8 | |
| InChI Key | GILIYJDBJZWGBG-UWTATZPHSA-N | |
| Canonical SMILES | C--INVALID-LINK--C(F)(F)F | |
| LogP (Octanol/Water) | 0.930 (Crippen Calculated) | [11] |
| Topological Polar Surface Area | 20.2 Ų | [5] |
| Hydrogen Bond Donor Count | 1 | [5] |
| Hydrogen Bond Acceptor Count | 4 | [5] |
Chemical Properties and Reactivity
The chemical behavior of (2R)-1,1,1-trifluoropropan-2-ol is dictated by the interplay between the hydroxyl group and the electron-withdrawing trifluoromethyl group. This enhances the acidity of the alcohol and influences the reactivity of the adjacent carbon.
Key reactions include:
-
Oxidation: The secondary alcohol can be oxidized to the corresponding ketone, 1,1,1-trifluoroacetone, using standard oxidizing agents.[1]
-
Nucleophilic Substitution: The hydroxyl group can be converted into a good leaving group and subsequently displaced by nucleophiles. A common example is the reaction with thionyl chloride (SOCl₂) to form (R)-1,1,1-trifluoro-2-chloropropane.[1]
-
Esterification: It readily reacts with carboxylic acids or their derivatives to form chiral trifluoromethyl-containing esters, which are of interest in materials science and as pharmaceutical intermediates.
Figure 1. Key chemical reactions of (2R)-1,1,1-trifluoropropan-2-ol.
Experimental Protocols
Detailed methodologies for the synthesis and key reactions are crucial for researchers.
Protocol 1: Asymmetric Synthesis via Reduction of 1,1,1-Trifluoroacetone
The most common method for preparing optically active (2R)-1,1,1-trifluoropropan-2-ol is the asymmetric reduction of its corresponding ketone, 1,1,1-trifluoroacetone. This can be achieved through both chemical and biological methods.[1][3]
Objective: To synthesize (2R)-1,1,1-trifluoropropan-2-ol with high enantiomeric excess.
Methodology: Biocatalytic Reduction
Biological methods using microbial enzymes, such as alcohol dehydrogenases, are often preferred for their high stereoselectivity.[3]
-
Microorganism/Enzyme Preparation: A microorganism capable of stereoselectively reducing 1,1,1-trifluoroacetone (e.g., specific yeast strains or a transformant expressing a suitable alcohol dehydrogenase) is cultured under optimal conditions.[3]
-
Reaction Setup:
-
A buffered aqueous solution (e.g., pH 6.0-9.0) is prepared.[3]
-
The microbial cells or isolated enzyme is suspended in the buffer.
-
A co-factor for the enzyme, typically NADH or NADPH, and a recycling system (e.g., a secondary alcohol like isopropanol and the corresponding dehydrogenase) are added.
-
-
Substrate Addition: 1,1,1-trifluoroacetone is added to the reaction mixture. To avoid substrate inhibition, it is often added portion-wise or via a continuous feed.[3]
-
Reaction Conditions: The reaction is maintained at a controlled temperature, typically between 20-30°C, with gentle agitation.[3]
-
Monitoring: The reaction progress is monitored by techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) on a chiral stationary phase to determine conversion and enantiomeric excess (% ee).
-
Work-up and Purification:
-
Once the reaction is complete, the microbial cells are removed by centrifugation.
-
The aqueous solution is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
The combined organic layers are dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Further purification can be achieved by distillation.
-
Figure 2. Experimental workflow for the biocatalytic synthesis of (2R)-1,1,1-trifluoropropan-2-ol.
Protocol 2: Chemical Synthesis (Racemic)
For applications where chirality is not required, a straightforward chemical reduction can be employed.
Objective: To synthesize 1,1,1-trifluoropropan-2-ol.
Methodology: Reduction with Lithium Aluminum Hydride (LiAlH₄) [1][12]
-
Reaction Setup: A solution of 1,1,1-trifluoroacetone (1.0 eq) in a dry ethereal solvent (e.g., diethyl ether or THF) is placed in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon) and cooled to 0 °C in an ice bath.[12]
-
Reagent Addition: A solution of lithium aluminum hydride (LiAlH₄) in THF (typically 2.0 eq) is added dropwise to the cooled ketone solution with stirring.[12]
-
Reaction: The reaction mixture is stirred at 0 °C and then allowed to warm to room temperature for a period of time (e.g., 2 hours) until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).[12]
-
Quenching: The reaction is carefully quenched by the slow, sequential addition of water, followed by a sodium hydroxide solution, and then more water to precipitate the aluminum salts.
-
Work-up and Purification: The mixture is filtered through a pad of celite, rinsing with diethyl ether. The filtrate is then concentrated under reduced pressure to yield 1,1,1-trifluoropropan-2-ol.[12]
Applications in Drug Development
(S)-1,1,1-Trifluoro-2-propanol and its (R)-enantiomer are highly significant in pharmaceutical research. The incorporation of the trifluoromethyl group can lead to:
-
Enhanced Potency and Selectivity: The unique electronic properties of the -CF₃ group can alter a drug molecule's interaction with its target receptor or enzyme.
-
Improved Pharmacokinetic Profile: The metabolic stability of a drug can be increased as the C-F bond is very strong and resistant to cleavage by metabolic enzymes.[1]
-
Increased Lipophilicity: This can improve a drug's ability to cross cell membranes, affecting its absorption and distribution in the body.[1]
It serves as a key intermediate for various medicines and can be used as an ion channel modulator to treat neurological disorders.[3][4]
Safety and Handling
(2R)-1,1,1-trifluoropropan-2-ol is a flammable liquid and vapor.[13][14][15]
-
Handling: Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including protective gloves, clothing, and eye/face protection.[13][14][16] Avoid breathing mist, vapors, or spray.[13][14] Keep away from heat, sparks, open flames, and other ignition sources.[13][14] Use non-sparking tools and take precautionary measures against static discharge.[14][17]
-
Storage: Store in a cool, well-ventilated place in a tightly closed container.[13][14][15] Keep away from strong oxidizing agents.[14]
-
First Aid: In case of contact with eyes, rinse cautiously with water for several minutes.[14][17] If on skin, rinse with water/shower.[14][17] If inhaled, move to fresh air.[14][17] Seek medical attention if irritation or other symptoms persist.[14]
References
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- 2. chembk.com [chembk.com]
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- 4. (S)-1,1,1-TRIFLUORO-2-PROPANOL CAS#: 3539-97-7 [amp.chemicalbook.com]
- 5. guidechem.com [guidechem.com]
- 6. 1,1,1-Trifluoro-2-propanol [webbook.nist.gov]
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- 8. 1,1,1-Trifluoro-2-propanol 97 374-01-6 [sigmaaldrich.com]
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- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. 1,1,1-Trifluoro-2-propanol (CAS 374-01-6) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 12. 1,1,1-TRIFLUORO-2-PROPANOL synthesis - chemicalbook [chemicalbook.com]
- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 14. fishersci.com [fishersci.com]
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